molecular formula C8H12O3S B8347745 (3aS,4S,6aR)-2,2-dimethyltetrahydrothieno[3,4-d][1,3]dioxole-4-carbaldehyde

(3aS,4S,6aR)-2,2-dimethyltetrahydrothieno[3,4-d][1,3]dioxole-4-carbaldehyde

Cat. No. B8347745
M. Wt: 188.25 g/mol
InChI Key: PLJDPCKBUDCRQP-XVMARJQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC1(C)OC2CSC(C=O)C2O1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[C:13]([c:14]1[cH:15][cH:16][cH:17][cH:18][cH:19]1)(=[O:20])[Cl:21].[CH3:1][C:2]1([CH3:12])[O:3][CH:4]2[CH:5]([O:6]1)[CH2:7][S:8][CH:9]2[CH:10]=[O:11].[cH:22]1[cH:23][cH:24][n:25][cH:26][cH:27]1>>[CH3:1][C:2]1([CH3:12])[O:3][CH:4]2[CH:5]([O:6]1)[CH2:7][S:8][CH:9]2[CH2:10][O:11][C:13]([c:14]1[cH:15][cH:16][cH:17][cH:18][cH:19]1)=[O:20]

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=C(Cl)c1ccccc1
Name
CC1(C)OC2CSC(C=O)C2O1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC1(C)OC2CSC(C=O)C2O1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
c1ccncc1

Outcomes

Product
Name
Type
product
Smiles
CC1(C)OC2CSC(COC(=O)c3ccccc3)C2O1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.